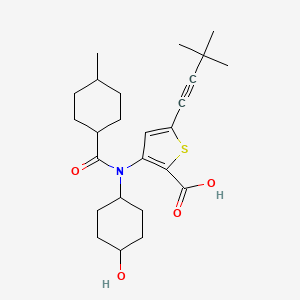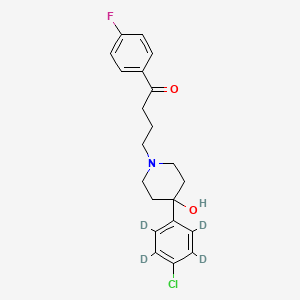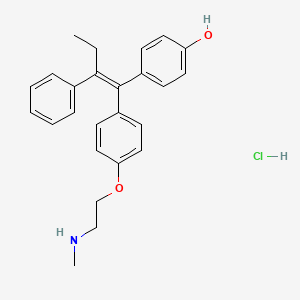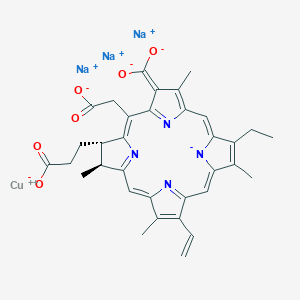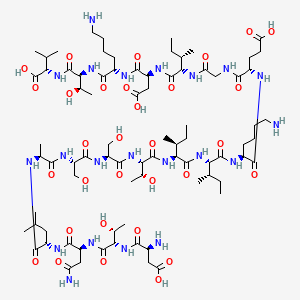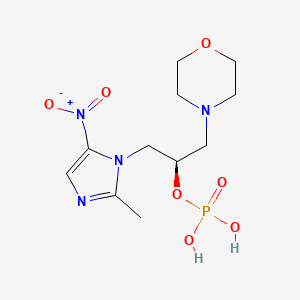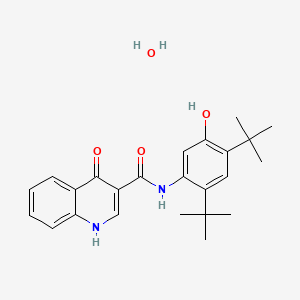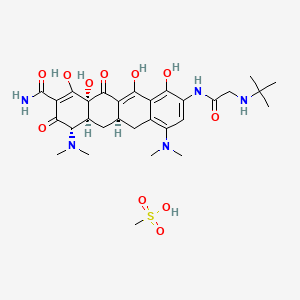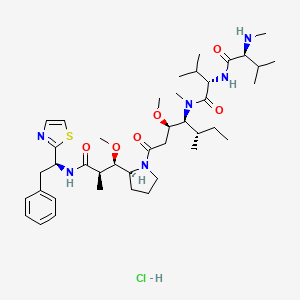
MMAD (hydrochloride)
Übersicht
Beschreibung
MMAD (Monomethyl Dolastatin 10) is a potent tubulin inhibitor . It is used as a toxin payload in antibody-drug conjugates (ADCs) . The hydrochloride form, MMAD hydrochloride, is used to increase its pharmacological activity . It is used in the formulation of metered-dose inhalers (MDIs) for pulmonary drug delivery .
Wissenschaftliche Forschungsanwendungen
Aerodynamic Particle Size Analysis
- Aerodynamic Particle Size Analysis : Research comparing different methods for the aerodynamic assessment of aerosols from pressurized metered-dose inhalers, including MMAD (Mass Median Aerodynamic Diameter), has provided insights into the particle size distributions of various formulations. This analysis is crucial for understanding the delivery and distribution of aerosolized particles in medical applications (Mitchell et al., 2003).
Advanced Material Applications
- Low Dielectric Constant Thin Films : MMAD (hydrochloride) derivatives have been used in the synthesis and characterization of low dielectric constant thin films, pertinent for applications such as interlayer dielectric (ILD) in ultra-large scale integrated (ULSI) circuits. These findings highlight the potential of MMAD in advanced material applications, particularly in the semiconductor industry (Joshi & Mahajan, 2010).
Polymer Science
- Polymerization Kinetics and Characterization : Studies on the polymerization of substituted aniline in aqueous solutions, involving hydrochloric acid and MMAD (hydrochloride) derivatives, have shed light on the kinetics and properties of the resulting polymers. This research is significant for the development of novel polymeric materials with specific functionalities (Sayyah et al., 2001).
- Polymer Synthesis and Functionalization : The synthesis of functional polymers through techniques like atom transfer radical polymerization and hydrosilation, involving MMAD (hydrochloride) derivatives, has been explored. This research is foundational in creating advanced materials with tailored properties for various applications, including medical and industrial uses (Chavan et al., 2020).
Analytical Chemistry
- Quantitative Determination in Pharmaceutical Analysis : The development of analytical methods, such as high-performance ion chromatography (HPIC) with suppressed conductivity detection, for determining the synthesis-derived amount of MMAD (hydrochloride) residue in pharmaceutical compounds, showcases the significance of MMAD in ensuring the quality and safety of pharmaceutical products (Podolska et al., 2017).
Wirkmechanismus
Eigenschaften
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H/t27-,28+,30-,31-,32+,34-,35-,36-,37+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRTVTGXHFCGLI-VHQHMVQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67ClN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MMAD hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



